Hydroxymethylpentylcyclohexenecarboxaldehyde
Overview
Description
Hydroxymethylpentylcyclohexenecarboxaldehyde, also known as hydroxyisohexyl 3-cylcohexene carboxaldehyde (INCI label), belongs to the substance groups “Flavourings and perfumes/fragrances”. It is frequently used in perfumes under the trade names Lyral® and Kovanol® .
Synthesis Analysis
The typical synthesis of Hydroxymethylpentylcyclohexenecarboxaldehyde starts from myrcene and involves a Diels–Alder reaction with acrolein to produce the cyclohexenecarbaldehyde group. This species is marketed as a fragrance in its own right, most commonly under the name ‘myrac aldehyde’. The synthesis is completed by forming the tertiary alcohol through acid-catalyzed hydration .Molecular Structure Analysis
The molecular formula of Hydroxymethylpentylcyclohexenecarboxaldehyde is C13H22O2 . The IUPAC name is 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of Hydroxymethylpentylcyclohexenecarboxaldehyde is the Diels–Alder reaction with acrolein .Physical And Chemical Properties Analysis
Hydroxymethylpentylcyclohexenecarboxaldehyde has a molar mass of 210.317 g/mol and a density of 0.995 g/mL at 20 °C . It is a colorless thick liquid .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of Lyral, also known as Hydroxymethylpentylcyclohexenecarboxaldehyde. However, the available information primarily focuses on its use in fragrances and its potential as an allergen. Detailed scientific research applications in other fields are not readily available in the search results.
Fragrance Industry
Lyral is widely used as a synthetic fragrance in personal care and household products due to its pleasant scent. It is found in soaps, eau de toilettes, aftershaves, and deodorants .
Allergenic Potential
Lyral has been identified as an important sensitizer and a frequent cause of contact sensitization in humans. It can penetrate the skin and has been associated with allergic reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Lyral, also known as Hydroxymethylpentylcyclohexenecarboxaldehyde, is a synthetic fragrance It is primarily targeted at the olfactory receptors in the nose, where it binds to produce a scent that is perceived by the brain
Result of Action
The primary result of Lyral’s action is the perception of a specific scent. It is used in various products such as soaps, eau de toilettes, aftershaves, and deodorants . It is known to act as a skin allergen and is listed as such in eu directive 76/768/eec . It is commonly tested for in patients undergoing patch testing .
Action Environment
The efficacy and stability of Lyral, like other fragrances, can be influenced by environmental factors such as temperature, humidity, and pH For instance, higher temperatures can increase the rate of evaporation, potentially intensifying the perceived scent Conversely, certain environmental conditions may degrade the compound or reduce its stability, affecting its scent profile
Its potential as a skin allergen should be considered when using products containing this compound .
properties
IUPAC Name |
4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHZBNNECIKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CCC(CC1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027970 | |
Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lyral | |
CAS RN |
31906-04-4 | |
Record name | Liral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31906-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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